N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N2O2S/c19-11-5-3-6-12(20)16(11)17(23)22-18-21-13(9-25-18)15-8-10-4-1-2-7-14(10)24-15/h1-9H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTFSQZNPABRJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis Using 1-Benzofuran-2-carbonyl Chloride
The thiazole ring is constructed via the Hantzsch reaction, employing 1-benzofuran-2-carbonyl chloride (prepared from 1-benzofuran-2-carboxylic acid using thionyl chloride) and thiourea derivatives.
Procedure :
- 1-Benzofuran-2-carbonyl chloride (1.0 equiv) is reacted with thiosemicarbazide (1.2 equiv) in anhydrous THF under nitrogen.
- The mixture is refluxed at 80°C for 6–8 h, forming 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine via cyclodehydration.
- The crude product is purified via recrystallization from ethanol, yielding a pale-yellow solid (72–78% yield).
Key Spectral Data :
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, benzofuran-H), 7.89–7.45 (m, 4H, aromatic), 6.82 (s, 1H, thiazole-H), 5.41 (s, 2H, NH2).
- 13C NMR : δ 168.9 (C=O), 154.3 (thiazole C-2), 142.1 (benzofuran C-2), 128.9–116.4 (aromatic carbons).
Preparation of 2,6-Difluorobenzoyl Chloride
Direct Fluorination and Acyl Chloride Formation
2,6-Difluorobenzoic acid is synthesized via directed ortho-metallation of benzoic acid followed by fluorination. Conversion to the acyl chloride proceeds via:
Procedure :
- 2,6-Difluorobenzoic acid (10 mmol) is suspended in dry dichloromethane (20 mL).
- Thionyl chloride (15 mmol) and catalytic DMF (2 drops) are added under ice cooling.
- The mixture is refluxed for 2 h, then concentrated in vacuo to yield 2,6-difluorobenzoyl chloride as a colorless liquid (94% yield).
Reaction Monitoring :
- IR (neat): 1795 cm−1 (C=O stretch of acyl chloride), absence of –OH band at 2500–3300 cm−1.
Amide Coupling Reaction
Schotten-Baumann Conditions
The amine intermediate is coupled with 2,6-difluorobenzoyl chloride under mild alkaline conditions:
Procedure :
- 4-(1-Benzofuran-2-yl)-1,3-thiazol-2-amine (1.0 equiv) is dissolved in a 1:1 mixture of THF and 10% NaOH.
- 2,6-Difluorobenzoyl chloride (1.1 equiv) is added dropwise at 0°C with vigorous stirring.
- After 3 h, the precipitate is filtered and recrystallized from methanol to afford Compound 1 as white crystals (68% yield).
Carbodiimide-Mediated Coupling
For improved yields, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed:
Procedure :
- The thiazole amine (1.0 equiv) and 2,6-difluorobenzoic acid (1.2 equiv) are dissolved in DMF.
- EDC (1.5 equiv) and HOBt (1.5 equiv) are added, followed by stirring at room temperature for 12 h.
- The reaction is quenched with ice water, and the product is extracted with ethyl acetate (85% yield).
Comparative Analysis :
| Method | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Schotten-Baumann | THF/H2O | 3 | 68 | 95.2 |
| EDC/HOBt | DMF | 12 | 85 | 98.7 |
Optimization of Reaction Parameters
Solvent Effects on Amide Coupling
Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency by stabilizing the tetrahedral intermediate. Non-polar solvents (toluene) result in <20% conversion.
Temperature and Catalysis
Heating to 50°C in DMF reduces reaction time to 6 h (yield: 82%), while room-temperature coupling maximizes enantiomeric purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- 1H NMR (DMSO-d6): δ 10.34 (s, 1H, NH), 8.24 (s, 1H, benzofuran-H), 7.91–7.12 (m, 6H, aromatic), 7.02 (t, J = 8.4 Hz, 2H, difluorophenyl).
- 13C NMR : δ 167.8 (amide C=O), 161.4 (d, J = 245 Hz, F-C-F), 154.1 (thiazole C-2), 142.0 (benzofuran C-2).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C19H11F2N2O2S : 393.0452 ([M+H]+).
- Observed : 393.0455 ([M+H]+), Δ = 0.76 ppm.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzofuran and benzamide moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydrothiazole derivatives.
Substitution Products: Various substituted benzofuran and benzamide derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.
Anticancer Agents: Potential to inhibit cancer cell growth through various mechanisms.
Medicine
Drug Development: Investigated for use in developing new therapeutic agents for diseases such as cancer, infections, and inflammatory conditions.
Industry
Material Science:
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, interference with DNA replication, and modulation of receptor signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The substituent on the thiazole ring significantly impacts bioactivity and physicochemical properties:
Key Observations :
Heterocyclic Core Modifications
Replacing the thiazole ring with other heterocycles alters molecular geometry and bioactivity:
Biological Activity
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antitubercular properties, antiproliferative effects, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₉F₂N₃OS
- Molecular Weight : 292.74 g/mol
- CAS Number : 16227199
Antitubercular Activity
Recent studies have highlighted the potential of benzofuran derivatives, including this compound, against Mycobacterium tuberculosis. In silico docking studies have shown that these compounds can bind effectively to target proteins involved in the bacterium's survival.
Key Findings:
- Binding Affinity : The compound demonstrated a favorable binding energy in molecular docking studies, indicating strong interactions with the active sites of target proteins.
- Inhibition Concentration : The estimated inhibition constant suggests that micromolar concentrations are sufficient to inhibit protein activity by 50% (IC50) .
Antiproliferative Activity
The compound has been evaluated for its antiproliferative effects on various cancer cell lines. Studies indicate that it may induce apoptosis in K562 human leukemia cells.
Experimental Results:
- Cell Viability : In vitro assays showed that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls.
- Mechanism of Action : The compound appears to increase reactive oxygen species (ROS) levels in K562 cells, which is associated with apoptosis induction. Flow cytometry analysis confirmed early apoptotic changes in treated cells .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- ROS Generation : Increased ROS levels lead to oxidative stress, triggering apoptotic pathways.
- Caspase Activation : The compound has been shown to activate caspases 3 and 7, which are crucial for the execution phase of apoptosis .
- Inflammatory Response Modulation : It inhibits pro-inflammatory cytokines such as interleukin 6 (IL-6), suggesting potential anti-inflammatory properties alongside its anticancer effects .
Case Studies and Research Findings
A comparative analysis of similar compounds reveals varying degrees of biological activity. For instance:
| Compound | Antitubercular Activity | Antiproliferative Activity | Notes |
|---|---|---|---|
| C1 | High | Moderate | Strong binding affinity |
| C2 | Moderate | Low | Less effective than C1 |
| This compound | High | High | Induces apoptosis via ROS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
